molecular formula C19H16N4O5 B3617458 methyl N-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}glycinate

methyl N-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}glycinate

Cat. No. B3617458
M. Wt: 380.4 g/mol
InChI Key: LPUQFRUQEULGDN-UHFFFAOYSA-N
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Description

The compound “methyl N-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}glycinate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a phenyl group and a 4-nitrophenyl group. The entire pyrazole moiety is attached to a carbonyl group, which in turn is attached to a glycinate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The pyrazole ring, phenyl ring, and 4-nitrophenyl ring would contribute to the aromaticity of the compound. The nitro group is a strong electron-withdrawing group, which would affect the electronic distribution in the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The nitro group could be reduced to an amino group, and the carbonyl group could undergo various reactions such as nucleophilic addition or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple aromatic rings and polar functional groups would likely make it relatively high in molecular weight and polarity .

Safety and Hazards

As with any chemical compound, handling “methyl N-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}glycinate” would require appropriate safety precautions. The nitro group in particular can be hazardous, as nitro compounds can be explosive under certain conditions .

Future Directions

Future research on this compound could involve exploring its potential biological activities, studying its physical and chemical properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

methyl 2-[[3-(4-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5/c1-28-17(24)11-20-19(25)16-12-22(14-5-3-2-4-6-14)21-18(16)13-7-9-15(10-8-13)23(26)27/h2-10,12H,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUQFRUQEULGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CN(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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